3-Bromo-4'-chloro-3'-methylbenzhydrol
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Overview
Description
3-Bromo-4’-chloro-3’-methylbenzhydrol is an organic compound with the molecular formula C14H12BrClO. It is a derivative of benzhydrol, featuring bromine, chlorine, and methyl substituents on the aromatic rings. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-chloro-3’-methylbenzhydrol typically involves the bromination and chlorination of benzhydrol derivatives. One common method is the bromination of 4’-chloro-3’-methylbenzhydrol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of 3-Bromo-4’-chloro-3’-methylbenzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-chloro-3’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Bromo-4’-chloro-3’-methylbenzhydrol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the development of new chemical compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research on its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4’-chloro-3’-methylbenzhydrol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a methyl group.
3-Bromo-4-methoxybenzaldehyde: Features a methoxy group instead of a methyl group.
4-Bromochlorobenzene: Lacks the methyl and hydroxyl groups but shares the bromine and chlorine substituents
Uniqueness
3-Bromo-4’-chloro-3’-methylbenzhydrol is unique due to its specific combination of bromine, chlorine, and methyl substituents, which confer distinct chemical properties and reactivity. This makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
(3-bromophenyl)-(4-chloro-3-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZXBQNYWFEYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=CC=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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